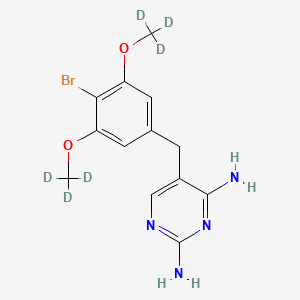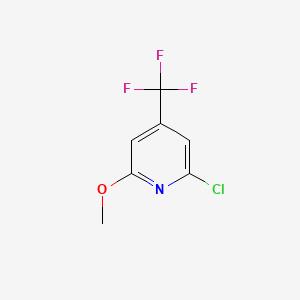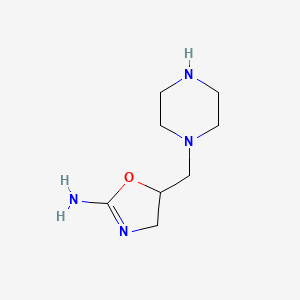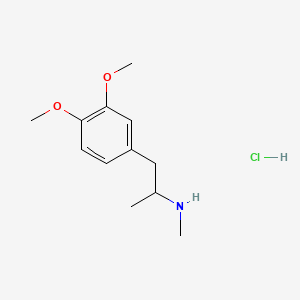
ガドペンテテート・モノメグルミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadopentetate Monomeglumine is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is used to assist imaging of blood vessels and of inflamed or diseased tissue where the blood vessels become "leaky" . It is also used as a contrasting or imaging agent in MRI .
Molecular Structure Analysis
The empirical formula for Gadopentetate Monomeglumine is C7H17NO5 · C14H20GdN3O10, and it has a molecular weight of 742.79 .Chemical Reactions Analysis
Gadopentetate Monomeglumine has been studied for its potential in creating fluorescent Carbon Quantum Dots (CQDs) for use as a bimodal molecular imaging probe .Physical And Chemical Properties Analysis
Gadopentetate Monomeglumine has a molecular weight of 742.79 .科学的研究の応用
磁気共鳴画像法(MRI)造影剤
ガドペンテテート・モノメグルミンは、MRIの造影剤として広く使用されています . 正常組織と異常組織の対比を強化し、放射線科医が異常を検出するのを容易にします。 これは、腫瘍、炎症、または神経損傷を特定するのに役立つ脳と脊椎の画像に特に役立ちます .
マルチモーダルイメージング
研究者は、ガドペンテテート・モノメグルミンの一段階熱分解によって、ガドリニウム(III)キレート(Gd(III)/CQDsと呼ばれる)によって官能化された新しいタイプの生体適合性炭素量子ドットを開発しました . これらのGd(III)/CQDsは、良好な磁気共鳴応答とフォトルミネッセンス特性を示し、MRI /蛍光イメージング(FI)造影剤として使用される大きな可能性を秘めています .
医薬品標準品
ガドペンテテート・モノメグルミンは、医薬品アプリケーションで標準品として使用されています . これは、さまざまなUSP-NFモノグラフテストとアッセイにおける強度、品質、純度、および同一性を判断するのに役立ちます .
炭素量子ドット(CQDs)合成
ガドペンテテート・モノメグルミンは、Gd(III)/CQDsの合成において、炭素源およびガドリニウム(III)源として使用されてきました . これらのCQDsは、2〜3 nmの範囲の直径を持ち、脱イオン水、リン酸緩衝生理食塩水緩衝液、または培養培地に分散させて、安定な分散液を形成できます .
バイオイメージング
ガドペンテテート・モノメグルミンは、MR / FLバイモーダルプローブとして、Gd 3±ドープCD(Gd 3±CQDs)の調製に使用されてきました . これらのプローブは細胞に浸透して緑色の蛍光を示し(488 nmでの励起)、バイオイメージングに大きな可能性を秘めています
作用機序
Target of Action
Gadopentetate Monomeglumine, also known as Gadopentetic acid, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are the protons in the body’s tissues .
Mode of Action
The mode of action of Gadopentetate Monomeglumine is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the body, thereby enhancing the contrast in MRI scans .
Pharmacokinetics
The pharmacokinetics of intravenously administered Gadopentetate Monomeglumine in normal subjects conforms to a two-compartment open model with mean distribution and elimination half-lives . Gadopentetate is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .
Result of Action
The result of Gadopentetate Monomeglumine’s action is the enhancement of the contrast in MRI scans. This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .
Safety and Hazards
Gadopentetate Monomeglumine can cause a life-threatening condition in people with advanced kidney disease. It should not be administered to patients with kidney disease or those on dialysis . It is also associated with a risk of developing nephrogenic systemic fibrosis (NSF) in patients with acute or chronic severe renal insufficiency .
生化学分析
Biochemical Properties
Gadopentetate Monomeglumine plays a significant role in biochemical reactions. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are primarily based on proton density and proton relaxation dynamics .
Cellular Effects
Gadopentetate Monomeglumine has been reported to cause both acute and lasting neurotoxic effects when administered in high doses in a rat model . It can also cause serious side effects including hives, difficulty breathing, swelling of the face, lips, tongue, or throat, burning, itching, swelling, scaling, and tightening or hardening of the skin, muscle weakness, joint stiffness in arms, legs, or feet, deep bone pain in ribs or hips, trouble moving, skin redness or discoloration, little or no urinating, painful or difficult urination, swelling in feet or ankles, tiredness, shortness of breath, and swelling, bruising, redness, itching, burning, or skin changes where the injection was given .
Molecular Mechanism
The molecular mechanism of Gadopentetate Monomeglumine is based on its paramagnetic property, which reduces the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Temporal Effects in Laboratory Settings
In laboratory settings, Gadopentetate Monomeglumine has been observed to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .
Dosage Effects in Animal Models
In animal models, high doses of Gadopentetate Monomeglumine have been reported to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .
Metabolic Pathways
Gadopentetate Monomeglumine is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection . It does not undergo any detectable biotransformation or decomposition .
Transport and Distribution
Gadopentetate Monomeglumine is transported and distributed within cells and tissues. It is usually administered as a salt of a complex of gadolinium with DTPA . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates .
Subcellular Localization
Given its role as a contrast agent in MRI, it is likely to be distributed throughout the cell where it interacts with protons to enhance the visualization of tissues .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gadopentetate Monomeglumine involves the reaction of Gadolinium oxide with DTPA-anhydride in the presence of monomeglumine.", "Starting Materials": [ "Gadolinium oxide", "DTPA-anhydride", "Monomeglumine", "Deionized water", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Methanol" ], "Reaction": [ "Step 1: Dissolve Gadolinium oxide in deionized water to form a solution.", "Step 2: Add DTPA-anhydride to the solution and stir for 30 minutes.", "Step 3: Add monomeglumine to the solution and stir for 30 minutes.", "Step 4: Adjust the pH to 7.0 with sodium hydroxide.", "Step 5: Heat the solution to 80°C and maintain the temperature for 2 hours.", "Step 6: Cool the solution to room temperature and adjust the pH to 4.5 with hydrochloric acid.", "Step 7: Add ethanol to the solution and stir for 30 minutes.", "Step 8: Add methanol to the solution and stir for 30 minutes.", "Step 9: Filter the solution and wash the precipitate with deionized water.", "Step 10: Dry the precipitate at 60°C to obtain Gadopentetate Monomeglumine." ] } | |
CAS番号 |
92923-57-4 |
分子式 |
C21H40GdN4O15 |
分子量 |
745.814 |
IUPAC名 |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1 |
InChIキー |
JNUAARWESXPZKG-BMWGJIJESA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
同義語 |
N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex |
製品の起源 |
United States |
Q & A
Q1: What makes gadopentetate monomeglumine suitable for creating multimodal imaging agents?
A1: Gadopentetate monomeglumine is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its structure makes it a unique precursor for developing multimodal imaging agents because it serves as both a source of carbon and gadolinium (Gd3+) ions [, ]. This dual functionality allows for the one-step synthesis of carbon quantum dots (CQDs) doped with Gd3+ chelates.
Q2: What are the advantages of using these gadolinium-doped carbon quantum dots (Gd(III)/CQDs) as imaging agents?
A2: The Gd(III)/CQDs demonstrate potential as multimodal imaging agents due to their combined magnetic resonance and fluorescence properties [, ]. These nanoparticles exhibit a good magnetic resonance response, making them detectable by MRI. Simultaneously, they possess photoluminescence properties, allowing for fluorescence imaging (FI). This combined modality offers the potential for more comprehensive and sensitive diagnostic imaging.
Q3: Are there any challenges in utilizing gadopentetate monomeglumine for synthesizing these imaging agents?
A3: One challenge lies in optimizing the synthesis conditions to control the properties of the resulting Gd(III)/CQDs. Research indicates that pyrolysis temperature significantly influences the carbonization degree of the precursor, impacting the quantum yield and Gd3+ content of the final product []. For instance, temperatures exceeding 350°C during pyrolysis can negatively affect the desired properties of the Gd(III)/CQDs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)




